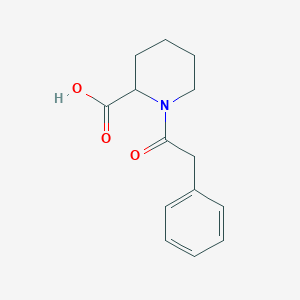
1-(2-Phenylacetyl)-2-piperidinecarboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“1-(2-Phenylacetyl)-2-piperidinecarboxylic acid” is an organic compound with the CAS Number: 1017381-24-6 . It has a molecular weight of 247.29 . The IUPAC name for this compound is 1-(phenylacetyl)-3-piperidinecarboxylic acid .
Synthesis Analysis
The synthesis of “1-(2-Phenylacetyl)-2-piperidinecarboxylic acid” involves the bacterial catabolism of phenylalanine and phenylacetate . The use of 13C- and 14C-labeled phenylacetate was key to investigating this process. These compounds were chemically transformed or enzymatically converted to phenylacetyl-CoA using phenylacetate-CoA ligase (PaaK, the first enzyme of the pathway) .Molecular Structure Analysis
The molecular structure of “1-(2-Phenylacetyl)-2-piperidinecarboxylic acid” is based on the structures generated from information available in ECHA’s databases . The InChI code for this compound is 1S/C14H17NO3/c16-13(9-11-5-2-1-3-6-11)15-8-4-7-12(10-15)14(17)18/h1-3,5-6,12H,4,7-10H2,(H,17,18) .Chemical Reactions Analysis
The chemical reactions involved in the catabolism of “1-(2-Phenylacetyl)-2-piperidinecarboxylic acid” are quite complex. Intermediates are processed as CoA thioesters, and the aromatic ring of phenylacetyl-CoA becomes activated to a ring 1,2-epoxide by a distinct multicomponent oxygenase . The reactive non-aromatic epoxide is isomerized to a seven-member O-heterocyclic enol ether, an oxepin. This isomerization is followed by hydrolytic ring cleavage and β-oxidation steps, leading to acetyl-CoA and succinyl-CoA .Wissenschaftliche Forschungsanwendungen
I have conducted a search for the scientific research applications of “1-(2-Phenylacetyl)-2-piperidinecarboxylic acid”, but unfortunately, there is limited information available on this specific compound’s applications in the current literature. However, there is mention of phenylacetic acid (PAA) , which is a related compound involved in bacterial degradation of aromatic components and biofilm formation .
Wirkmechanismus
Target of Action
The primary target of 1-(2-Phenylacetyl)-2-piperidinecarboxylic acid is related to the phenylacetic acid (PAA) pathway . This pathway is involved in the bacterial degradation of aromatic components and is crucial in the metabolism of dietary phenylalanine into phenylacetic acid . The pathway contains several enzymes and a transcriptional regulator, which are involved in biofilm formation and antimicrobial activity .
Mode of Action
It is known that the compound is involved in theincorporation of one atom of molecular oxygen into phenylacetyl-CoA . This reaction is catalyzed by the Py2PaaABCE complex, mediating NADPH consumption and depending strictly on oxygen .
Biochemical Pathways
The compound is involved in the phenylacetic acid catabolic pathway . This pathway is responsible for the degradation of phenylacetic acid, a central intermediate metabolite in bacterial degradation of aromatic components . The pathway enables microbes to utilize various aromatic compounds with high efficiency .
Pharmacokinetics
It is known that phenylacetate esterases found in the human liver cytosol and human plasma esterase can hydrolyze phenylacetate . Phenylacetate hydrolysis involves arylesterase in plasma, both arylesterase and carboxylesterase in liver microsomes, and carboxylesterase in liver cytosol .
Result of Action
The result of the compound’s action is the formation of 1,2-epoxyphenylacetyl-CoA . This is a crucial step in the phenylacetic acid catabolic pathway, enabling the degradation of aromatic components .
Action Environment
The action of 1-(2-Phenylacetyl)-2-piperidinecarboxylic acid is influenced by environmental factors such as the presence of oxygen
Eigenschaften
IUPAC Name |
1-(2-phenylacetyl)piperidine-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO3/c16-13(10-11-6-2-1-3-7-11)15-9-5-4-8-12(15)14(17)18/h1-3,6-7,12H,4-5,8-10H2,(H,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQPYJXXYTOWXCT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(C1)C(=O)O)C(=O)CC2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-(3-bromophenyl)ethyl]-2,2,2-trifluoroacetamide](/img/structure/B1319494.png)
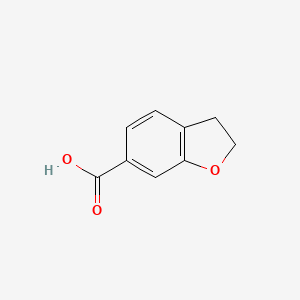
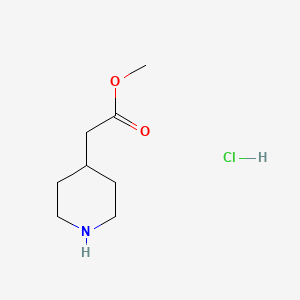

![4-Spiro-[1-thiophthalane] piperidine hydrochloride](/img/structure/B1319507.png)
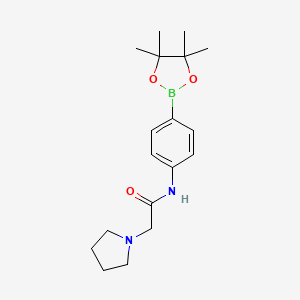


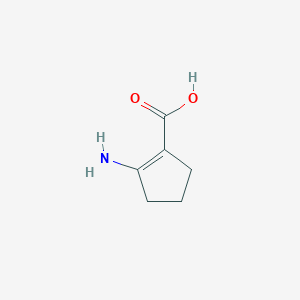
![5,6-Dihydro-4H-pyrrolo[3,4-d]thiazole Hydrobromide](/img/structure/B1319517.png)
![Tert-butyl 2-(methylthio)-5H-pyrrolo[3,4-D]pyrimidine-6(7H)-carboxylate](/img/structure/B1319519.png)
![4-[2-(1-Ethyl-piperidin-2-YL)-ethoxy]-phenylamine](/img/structure/B1319522.png)

